3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molar mass of approximately 309.49 g/mol. It is characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is notable for its strong electrophilic properties, making it useful in various synthetic applications in organic chemistry .
The synthesis of 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride typically involves:
3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride finds various applications in:
Research on interaction studies involving 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride focuses on its reactivity with nucleophiles such as amines and alcohols. These interactions are critical for understanding its role as an electrophile in organic synthesis. Further studies may reveal insights into potential biological interactions and environmental behavior .
Several compounds share structural similarities with 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | Contains a bromine atom and trifluoromethyl group |
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | 176225-10-8 | Similar structure but different substitution pattern |
3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride | 1805100-84-8 | Contains cyano group instead of sulfonyl chloride |
The uniqueness of 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride lies in its specific arrangement of substituents on the benzene ring. The combination of three fluorine atoms and a bromine atom makes it particularly reactive as an electrophile compared to other similar compounds. This distinct reactivity profile enhances its utility in various synthetic applications and positions it as a valuable building block in organic chemistry .